molecular formula C44H28N4Pt B11927722 Pt(II) meso-Tetraphenylporphine

Pt(II) meso-Tetraphenylporphine

Cat. No.: B11927722
M. Wt: 807.8 g/mol
InChI Key: VWXIQZRMNABSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pt(II) meso-Tetraphenylporphine is a platinum-based metalloporphyrin compound. It is known for its unique chemical structure, which consists of a platinum ion coordinated to a tetraphenylporphyrin ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pt(II) meso-Tetraphenylporphine typically involves the reaction of tetraphenylporphyrin with a platinum precursor. One common method is to react tetraphenylporphyrin with platinum(II) chloride in the presence of a base, such as triethylamine, under reflux conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Pt(II) meso-Tetraphenylporphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) species, while reduction can produce platinum(0) species .

Mechanism of Action

The mechanism of action of Pt(II) meso-Tetraphenylporphine involves its ability to interact with molecular targets through coordination chemistry. The platinum ion can form coordination bonds with various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pt(II) meso-Tetraphenylporphine is unique due to its platinum center, which imparts distinct catalytic properties and photochemical behavior compared to its analogs with different metal centers. Its ability to generate reactive oxygen species upon light irradiation makes it particularly valuable in photodynamic therapy .

Properties

Molecular Formula

C44H28N4Pt

Molecular Weight

807.8 g/mol

IUPAC Name

platinum(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide

InChI

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

VWXIQZRMNABSCR-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Pt+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.